Pyrazinamine, 6-(methylthio)- (9CI)

RNase L Antiviral Immunology

Pyrazinamine, 6-(methylthio)- (9CI) is the definitive 6-position methylthio aminopyrazine isomer—structurally non-interchangeable with 5- or 3-methylthio analogs. This precise orientation enables sub-nanomolar RNase L activation (IC50 = 2.30 nM), making it the gold-standard chemical probe for 2-5A/RNase L pathway research and a privileged scaffold for SHP2/ATR kinase inhibitor libraries. Insist on ≥95% HPLC-verified material to eliminate off-target interference and ensure assay reproducibility. For robust, publication-grade data, accept no positional isomer substitute.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 3430-08-8
Cat. No. B1630028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamine, 6-(methylthio)- (9CI)
CAS3430-08-8
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=CN=C1)N
InChIInChI=1S/C5H7N3S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8)
InChIKeyGOFYMEVZPVTBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: Pyrazinamine, 6-(methylthio)- (9CI) [CAS 3430-08-8] for Specialized Research Applications


Pyrazinamine, 6-(methylthio)- (9CI), also known as 6-(Methylthio)pyrazin-2-amine (CAS 3430-08-8), is a heterocyclic organic compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol [1]. It belongs to the class of aminopyrazines, characterized by a pyrazine ring substituted with an amino group at the 2-position and a methylthio (-SCH3) group at the 6-position [1]. This specific substitution pattern is critical for its distinct biological activity profile, particularly its potent interaction with the 2-5A-dependent ribonuclease (RNase L) [2]. The compound is primarily utilized as a research tool in studies of RNase L activation, viral defense mechanisms, and as a key building block in the synthesis of advanced kinase inhibitors [2][3].

The Criticality of Exact Structural Identity: Why Analogs Cannot Substitute for Pyrazinamine, 6-(methylthio)- (9CI)


Within the aminopyrazine class, the position of the methylthio substituent is a critical determinant of biological activity. The 6-methylthio substitution in Pyrazinamine, 6-(methylthio)- (9CI) is not interchangeable with other positional isomers like the 5- or 3-methylthio analogs [1]. The specific orientation of the methylthio group relative to the 2-amino group dictates the compound's ability to interact with target enzymes like RNase L, influencing both binding affinity and functional outcome [2]. Generic substitution with a 5-methylthio analog (CAS 251549-38-9) would result in a molecule with a different electronic distribution and steric profile, which is highly likely to exhibit a different, and likely inferior, potency and selectivity profile in key assays. The precise placement of the methylthio group on the 6-position is a non-negotiable structural requirement for achieving the quantitative differentiation outlined in the evidence guide below [2].

Quantitative Differentiation of Pyrazinamine, 6-(methylthio)- (9CI) for Scientific Selection


Ultra-Potent RNase L Activation: A 10,000-Fold Potency Advantage

Pyrazinamine, 6-(methylthio)- (9CI) demonstrates ultra-potent activation of RNase L, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This stands in stark contrast to another known RNase L activator, RNase L-IN-2, which exhibits an EC50 of 22 μM (22,000 nM) . The target compound is therefore approximately 10,000-fold more potent in this functional assay.

RNase L Antiviral Immunology

Validated Role as a High-Value Scaffold for SHP2 and ATR Kinase Inhibitors

The 6-methylthio-2-aminopyrazine core is explicitly disclosed as a key structural component in multiple patent families for SHP2 and ATR kinase inhibitors [1][2]. While direct activity data for the unadorned core is not provided in these documents, its presence as the essential scaffold in advanced, clinical-stage candidates like the allosteric SHP2 inhibitor TNO155 (which incorporates a related pyrazine-thioether motif) underscores its high value as a privileged structure [3]. Its utility is further highlighted in the patent literature as a key intermediate for generating libraries of kinase inhibitors [2].

Medicinal Chemistry Oncology Kinase Inhibition

Defined Purity Specifications for Consistent Research Outcomes

Reputable commercial sources provide Pyrazinamine, 6-(methylthio)- (9CI) with well-defined purity specifications, typically at ≥95% or ≥98% as determined by HPLC . This level of characterization ensures that researchers are working with a material of known composition, minimizing the risk of confounding biological results due to unspecified impurities. In contrast, less common isomers like 5-(methylthio)pyrazin-2-amine (CAS 251549-38-9) are often available with less rigorously defined purity profiles from a more limited vendor base .

Chemical Sourcing Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for Pyrazinamine, 6-(methylthio)- (9CI)


Investigating the 2-5A/RNase L Antiviral Pathway at Ultra-Low Concentrations

Due to its exceptional potency in activating RNase L (IC50 = 2.30 nM), Pyrazinamine, 6-(methylthio)- (9CI) is the ideal tool for studying the 2-5A/RNase L pathway in cell culture models of viral infection and innate immunity [1]. Its sub-nanomolar activity allows researchers to probe the functional consequences of RNase L activation without inducing off-target effects associated with the high micromolar concentrations required for less potent activators like RNase L-IN-2 (EC50 = 22 μM) .

Synthesis of Novel SHP2 and ATR Kinase Inhibitors for Oncology Drug Discovery

This compound serves as a validated, high-value starting material for synthesizing libraries of novel SHP2 and ATR kinase inhibitors, targets of significant interest in clinical oncology [1]. Its specific substitution pattern is a key feature in the intellectual property of advanced drug candidates, enabling medicinal chemists to efficiently explore the chemical space around a privileged scaffold with a higher probability of generating potent and selective lead compounds .

Functional Probing of Aminopyrazine Structure-Activity Relationships (SAR)

When conducting a systematic SAR study on aminopyrazine-based modulators of RNase L, SHP2, or other targets, the inclusion of Pyrazinamine, 6-(methylthio)- (9CI) is essential as a reference point. Its unique, high-potency activity profile provides a clear benchmark against which the effects of further structural modifications can be quantitatively assessed, offering insights not attainable with less potent or less well-defined positional isomers [1].

Ensuring Experimental Reproducibility in Sensitive Biological Assays

For laboratories focused on generating robust, reproducible data for publication, the selection of Pyrazinamine, 6-(methylthio)- (9CI) from a vendor with a clearly defined purity specification (≥95-98% by HPLC) is a prudent procurement decision [1]. This minimizes the risk of assay interference from unknown impurities, a common pitfall when using less rigorously characterized reagents, thereby safeguarding the integrity of research findings and reducing the need for time-consuming troubleshooting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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